molecular formula C11H12N2OS2 B2787576 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea CAS No. 1209736-86-6

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2787576
CAS No.: 1209736-86-6
M. Wt: 252.35
InChI Key: VTQOUPOYGCQBHZ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea is an organic compound featuring two thiophene rings attached to a urea moiety Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound

Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of thiophene derivatives with isocyanates or urea derivatives. One common method includes the reaction of thiophen-2-ylmethylamine and thiophen-3-ylmethylamine with phosgene or triphosgene to form the corresponding isocyanates, which then react with each other to form the urea compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in amines.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: In materials science, it is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.

Mechanism of Action

The mechanism by which 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. In materials science, the compound’s electronic properties are attributed to the conjugated system of the thiophene rings, which facilitates electron transport.

Comparison with Similar Compounds

Similar compounds include other thiophene-based ureas and thiophene derivatives. For example:

    1-(Thiophen-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with both thiophene rings attached at the 2-position.

    1-(Thiophen-3-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Both thiophene rings attached at the 3-position.

    Thiophene-2-carboxamide: A simpler thiophene derivative with a carboxamide group.

The uniqueness of 1-(Thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea lies in the different positions of the thiophene rings, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c14-11(12-6-9-3-5-15-8-9)13-7-10-2-1-4-16-10/h1-5,8H,6-7H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQOUPOYGCQBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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